CRT0044876

描述

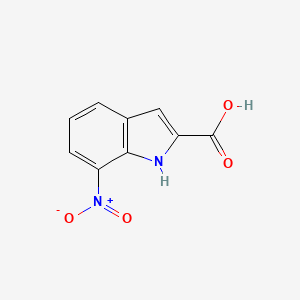

Structure

3D Structure

属性

IUPAC Name |

7-nitro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)6-4-5-2-1-3-7(11(14)15)8(5)10-6/h1-4,10H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUCOFQROHIAEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064520 |

Source

|

| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-45-8 |

Source

|

| Record name | 7-Nitro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Nitroindole-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-nitro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CRT0044876 on Apurinic/Apyrimidinic Endonuclease 1 (APE1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA. Its overexpression in various cancers is linked to resistance to chemotherapy and radiation. CRT0044876 has been identified as a potent and selective small molecule inhibitor of APE1, demonstrating significant potential as a chemosensitizing agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound on APE1, detailing its inhibitory effects, the experimental protocols used for its characterization, and its impact on cellular processes.

Core Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activities of APE1.[1][2] It effectively blocks the AP endonuclease, 3'-phosphodiesterase, and 3'-phosphatase functions of APE1.[1][2] This inhibition leads to an accumulation of unrepaired AP sites within the cell, which, when combined with DNA-damaging chemotherapeutic agents, results in synthetic lethality and enhanced cancer cell death.[1][2]

Initial in silico modeling studies suggested that this compound binds to the active site of APE1.[1][2] However, more recent evidence from NMR chemical shift perturbation assays indicates that it may bind to a pocket distal from the active site.[3][4] Furthermore, dynamic light scattering (DLS) experiments have shown that this compound can form colloidal aggregates, which may sequester APE1 and contribute to its inhibitory effect through a non-specific mechanism.[3]

Signaling Pathway Context

The BER pathway is initiated by DNA glycosylases that recognize and remove damaged or modified bases, creating an AP site. APE1 is the subsequent and essential enzyme in this pathway, incising the phosphodiester backbone 5' to the AP site. This action creates a 3'-hydroxyl terminus, which is a necessary substrate for DNA polymerase β to insert the correct nucleotide. The pathway is completed by DNA ligase, which seals the nick. By inhibiting APE1, this compound creates a bottleneck in this critical repair pathway.

Quantitative Data

The inhibitory potency of this compound against APE1 has been quantified through various biochemical assays. The following tables summarize the key quantitative data.

| Parameter | Value | Enzyme | Assay Type | Reference |

| IC50 (AP Endonuclease Activity) | ~3 µM | Purified APE1 | Gel-based Cleavage Assay | [2][5] |

| IC50 (3'-Phosphoglycolate Diesterase Activity) | ~5 µM | Purified APE1 | Gel-based Cleavage Assay | [2][5] |

Table 1: In vitro inhibitory activity of this compound on APE1.

| Cell Line | Chemotherapeutic Agent | This compound Concentration | Effect | Reference |

| HT1080 | Methyl Methanesulfonate (MMS) | Non-toxic concentrations | Potentiation of cytotoxicity | [2] |

| HT1080 | Temozolomide | Non-toxic concentrations | Potentiation of cytotoxicity | [6] |

| HT1080 | Ionizing Radiation | Not specified | No potentiation of cytotoxicity | [2] |

Table 2: Cellular effects of this compound in combination with DNA damaging agents.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound on APE1.

Fluorescence-Based APE1 Inhibition Assay

This high-throughput assay is used for the initial screening and quantification of APE1 inhibitors.

References

- 1. NMR Studies Reveal an Unexpected Binding Site for a Redox Inhibitor of AP Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of Inhibitors of Human Apurinic/apyrimidinic Endonuclease APE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CRT0044876 in DNA Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0044876 is a small molecule inhibitor that has been identified as a potent and selective antagonist of Apurinic/Apyrimidinic Endonuclease 1 (APE1).[1][2][3] APE1 is a critical enzyme in the Base Excision Repair (BER) pathway, a primary mechanism for correcting single-base DNA damage.[1][2][4] By inhibiting APE1, this compound effectively stalls the BER pathway, leading to an accumulation of unrepaired DNA lesions and subsequent cellular cytotoxicity, particularly in combination with DNA damaging agents. This document provides a comprehensive overview of the function of this compound in DNA repair, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used to characterize it.

Introduction to APE1 and the Base Excision Repair Pathway

The Base Excision Repair (BER) pathway is a fundamental DNA repair mechanism that addresses a wide range of DNA base lesions, including those arising from oxidation, alkylation, and deamination.[1][4][5] A key enzyme in this pathway is Apurinic/Apyrimidinic Endonuclease 1 (APE1), also known as HAP1 or Ref-1.[2][3] APE1 is responsible for recognizing and cleaving the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, which are formed after a damaged base has been removed by a DNA glycosylase.[2][3] This action by APE1 creates a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate, which is a crucial step for subsequent DNA synthesis and ligation to complete the repair process.[6] APE1 is the major AP endonuclease in human cells, accounting for over 95% of this activity.[2][6] Beyond its role in DNA repair, APE1 also possesses redox activity, enabling it to regulate the function of various transcription factors.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the enzymatic activities of APE1.[2][3][4] Its primary mechanism involves the inhibition of the AP endonuclease activity of APE1, thereby preventing the incision of the DNA backbone at AP sites.[1][2] In addition to blocking its endonuclease function, this compound also inhibits the 3'-phosphodiesterase and 3'-phosphatase activities of APE1.[2][3][4]

This compound exhibits selectivity for the exonuclease III family of enzymes, to which APE1 belongs.[2][4][5] Notably, it does not inhibit the activity of endonuclease IV, another type of AP endonuclease with a different structural fold.[4][5] In silico modeling studies suggest that this compound likely binds to the active site of APE1, thereby occluding substrate access and preventing catalysis.[2][3]

Role in DNA Repair and Therapeutic Potential

By inhibiting APE1, this compound effectively disrupts the BER pathway. This disruption leads to the accumulation of unrepaired AP sites within the genome, which can be cytotoxic.[2][3] While this compound may not be highly toxic to cells on its own at certain concentrations, it significantly enhances the cytotoxic effects of DNA-damaging agents that produce lesions repaired by BER.[1][2][7] This includes monofunctional alkylating agents like methyl methanesulfonate (MMS) and the clinically used chemotherapeutic temozolomide.[7]

The specificity of this compound's action to the BER pathway is supported by evidence showing that it does not potentiate the cytotoxicity of agents that cause DNA damage repaired by other mechanisms, such as UV light (repaired by nucleotide excision repair), nitrogen mustard, and camptothecin (which causes topoisomerase-mediated damage).[2][7] Furthermore, while ionizing radiation induces a complex array of DNA lesions repaired by multiple pathways including BER, non-homologous end joining (NHEJ), and homologous recombination (HR), this compound was not found to significantly potentiate its cytotoxicity, suggesting its impact is primarily on the BER component of repair.[2]

This targeted action makes this compound and similar APE1 inhibitors promising candidates for combination cancer therapies. By inhibiting the repair of DNA damage induced by chemotherapy or radiotherapy, these inhibitors could potentially increase the efficacy of such treatments and overcome resistance mechanisms in tumors that overexpress APE1.[3]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Notes | Reference |

| IC50 (APE1 AP Endonuclease Activity) | ~3 µM | Inhibition of APE1-catalyzed cleavage of an AP site. | [4] |

| IC50 (APE1 3'-Phosphoglycolate Diesterase Activity) | ~5 µM | Inhibition of APE1's ability to remove 3'-blocking groups. | [4] |

| Concentration for Cellular Assays | 200 µM | A non-toxic concentration used to demonstrate potentiation of MMS cytotoxicity in HT1080 cells. | [2] |

| Inhibitory Specificity | No inhibition of Endonuclease IV | Demonstrates selectivity for the Exonuclease III family of AP endonucleases. | [4][5] |

| Other Enzymes | Minimal effects on BamHI and Topoisomerase I at 100 µM | Indicates selectivity for APE1 over other DNA-modifying enzymes. | [4][8] |

Experimental Protocols

High-Throughput Screening for APE1 Inhibitors (Generalized Protocol)

This compound was identified through a fluorescence-based high-throughput screen.[2][3] The general principle of such an assay is as follows:

-

Substrate Design: A short single-stranded DNA oligonucleotide is synthesized to contain a centrally located abasic site mimic. A fluorescent reporter molecule (e.g., fluorescein) is attached to one end of the oligonucleotide, and a quencher molecule (e.g., dabcyl) is attached to the other. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal due to Förster Resonance Energy Transfer (FRET).

-

Enzymatic Reaction: Recombinant human APE1 enzyme is incubated with the fluorescently labeled DNA substrate in a suitable reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, and 5 mM MgCl₂).

-

Cleavage and Signal Generation: APE1 recognizes the abasic site and cleaves the phosphodiester backbone. This cleavage leads to the separation of the fluorophore from the quencher, resulting in a significant increase in fluorescence intensity.

-

Inhibitor Screening: The assay is performed in multi-well plates. Test compounds, such as those from a small molecule library, are added to individual wells prior to the addition of APE1.

-

Data Analysis: A decrease in the fluorescence signal in the presence of a test compound, compared to a control with no inhibitor, indicates inhibition of APE1 activity. The potency of the inhibitor (e.g., IC₅₀) can be determined by measuring the fluorescence at various inhibitor concentrations.

Cellular Assay for Potentiation of Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., HeLa or HT1080) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and allowed to attach. They are then treated with a DNA-damaging agent (e.g., MMS) at various concentrations, either alone or in combination with a non-toxic concentration of this compound.

-

Incubation: The cells are incubated with the compounds for a defined period (e.g., 24-72 hours).

-

Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay, which measures metabolic activity, or by clonogenic survival assays.

-

Data Analysis: The survival fraction of cells treated with the combination of the DNA-damaging agent and this compound is compared to that of cells treated with the DNA-damaging agent alone. A significant decrease in cell survival in the combination treatment group indicates that this compound potentiates the cytotoxicity of the DNA-damaging agent.

Signaling Pathways and Experimental Workflows

Diagrams

Caption: The Base Excision Repair pathway and the point of inhibition by this compound.

Caption: Generalized workflow for the high-throughput screening of APE1 inhibitors.

Limitations and Considerations

Despite the promising preclinical data, some studies have raised questions about the reproducibility of the biological effects of this compound.[7] Additionally, issues related to its poor solubility and permeability have been noted, which could present challenges for its development as a therapeutic agent.[7] There have also been suggestions that under certain conditions, some APE1 inhibitors may form colloidal aggregates, which can lead to non-specific enzyme inhibition. Therefore, careful validation of its on-target effects is crucial in any experimental setting.

Conclusion

This compound is a valuable research tool for probing the function of APE1 and the Base Excision Repair pathway. Its ability to selectively inhibit APE1's enzymatic activities has been demonstrated to sensitize cancer cells to specific DNA-damaging agents. While further development is required to address potential liabilities, the targeted inhibition of APE1 by molecules like this compound represents a rational and promising strategy for enhancing the efficacy of cancer chemotherapy. This technical guide provides a foundational understanding of this compound's role in DNA repair, which can inform future research and drug development efforts in this area.

References

- 1. Purification and specific assays for measuring APE-1 endonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of a small molecule inhibitor of DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of a small molecule inhibitor of DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. researchgate.net [researchgate.net]

- 6. AP endonuclease - Wikipedia [en.wikipedia.org]

- 7. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

CRT0044876: A Technical Guide to a Small Molecule Inhibitor of Base Excision Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0044876, also known as 7-Nitroindole-2-carboxylic acid, is a small molecule inhibitor that has been identified as a potent and selective antagonist of Apurinic/apyrimidinic endonuclease 1 (APE1).[1][2] APE1 is a critical enzyme in the DNA base excision repair (BER) pathway, responsible for repairing single-strand breaks and processing apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[1][2] By inhibiting APE1, this compound disrupts the BER pathway, leading to an accumulation of unrepaired DNA damage.[1][3] This mechanism makes it a valuable tool for studying DNA repair and a potential candidate for combination cancer therapy, where it can enhance the efficacy of DNA-damaging chemotherapeutic agents.[3][4] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a cell-permeable compound that specifically targets the enzymatic activities of APE1.[5][6] APE1 possesses multiple functions, including AP endonuclease, 3'-phosphodiesterase, and 3'-phosphatase activities, all of which are inhibited by this compound at low micromolar concentrations.[1][2] Its specificity lies in its ability to inhibit the exonuclease III family of enzymes, to which APE1 belongs, while showing minimal to no effect on other nucleases like endonuclease IV, BamHI restriction endonuclease, or topoisomerase I.[6][7][8] While initial studies suggested that this compound binds to the active site of APE1, more recent research using NMR chemical shift perturbation assays indicates that it may bind to a pocket distal from the active site.[1][9][10]

Chemical Properties:

| Property | Value |

| Synonyms | 7-Nitroindole-2-carboxylic acid, NSC 69877 |

| CAS Number | 6960-45-8 |

| Molecular Formula | C₉H₆N₂O₄ |

| Molecular Weight | 206.15 g/mol |

Mechanism of Action

This compound functions as a base excision repair inhibitor by directly targeting APE1. The BER pathway is a primary mechanism for repairing DNA base lesions that arise from oxidation, deamination, and alkylation.

The Base Excision Repair (BER) Pathway and the Role of this compound

Caption: The Base Excision Repair (BER) pathway and the inhibitory action of this compound on APE1.

The process begins with a DNA glycosylase recognizing and removing the damaged base, creating an AP site.[1] APE1 then incises the phosphodiester backbone immediately 5' to the AP site, generating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) terminus.[4][5] This step is crucial for the subsequent actions of DNA polymerase β (which inserts the correct nucleotide and removes the 5'-dRP) and DNA ligase III (which seals the nick). This compound inhibits the endonuclease activity of APE1, preventing the incision of the AP site.[1][2] This leads to an accumulation of these cytotoxic lesions, ultimately causing cell death, particularly in cancer cells that are often more reliant on BER for survival.[3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against APE1 has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness against different APE1 functions.

| Target Enzyme/Activity | IC50 Value (µM) | Reference |

| APE1 (AP endonuclease activity) | ~3 | [6][7] |

| APE1 (in HeLa whole cell extract) | ~3 | [3][7] |

| APE1 (3'-phosphoglycolate diesterase activity) | ~5 | [3][7] |

| APE1 (AP endonuclease activity, range) | 3 - 11 | [5] |

Experimental Protocols

The identification and characterization of this compound as an APE1 inhibitor involved several key experimental methodologies.

High-Throughput Screening for APE1 Inhibitors

A fluorescence-based, high-throughput assay was developed to screen a small molecule chemical library for inhibitors of the AP endonuclease activity of APE1.[2][4]

High-Throughput Screening Workflow

Caption: A generalized workflow for the high-throughput screening and identification of APE1 inhibitors.

Protocol Outline:

-

Substrate Design: A single-stranded oligonucleotide containing a single AP site is synthesized. This substrate is dual-labeled with a fluorophore (e.g., fluorescein) at one end and a quencher (e.g., dabcyl) at the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

-

Assay Reaction: The fluorescently labeled AP-DNA substrate is incubated with purified APE1 enzyme in a multi-well plate format.

-

Inhibitor Addition: Test compounds from a chemical library, such as this compound, are added to the wells.

-

Enzymatic Cleavage: In the absence of an inhibitor, APE1 cleaves the AP site, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured using a plate reader. A low fluorescence signal indicates inhibition of APE1 activity.

-

Hit Identification: Compounds that significantly reduce the fluorescence signal are identified as potential inhibitors.

AP Site Incision Assay

This assay is used to confirm the inhibitory activity of compounds identified from the high-throughput screen and to determine their IC50 values.

Protocol Outline:

-

Substrate Preparation: A radiolabeled or fluorescently labeled oligonucleotide containing a single AP site is prepared.

-

Reaction Mixture: The labeled DNA substrate is incubated with purified APE1 or whole cell extracts in a reaction buffer.

-

Inhibitor Treatment: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also included.

-

Incubation: The reactions are incubated at 37°C to allow for enzymatic cleavage.

-

Reaction Termination: The reaction is stopped, typically by the addition of a loading dye containing a denaturing agent.

-

Gel Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.

-

Visualization and Quantification: The gel is visualized (e.g., by autoradiography or fluorescence imaging), and the amount of cleaved and uncleaved substrate is quantified. The percentage of inhibition is calculated for each concentration of this compound to determine the IC50 value.[3]

Cell-Based Assays for Potentiation of Cytotoxicity

These assays assess the ability of this compound to enhance the cell-killing effects of DNA-damaging agents.

Protocol Outline:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HT1080, MDA-MB-231) are cultured under standard conditions.[6]

-

Treatment: Cells are treated with a DNA-damaging agent (e.g., methyl methanesulfonate (MMS), temozolomide) in the presence or absence of a non-toxic concentration of this compound.[4][6]

-

Incubation: The cells are incubated for a period sufficient to allow for the induction of cell death.

-

Cell Viability Assessment: Cell viability is measured using a standard assay, such as the MTT assay or colony formation assay.

-

Data Analysis: The potentiation of cytotoxicity is determined by comparing the viability of cells treated with the DNA-damaging agent alone to those treated with the combination of the agent and this compound.

Specificity and Selectivity

This compound has demonstrated a notable degree of specificity for the exonuclease III family of AP endonucleases, which includes human APE1.[2][11]

Specificity Profile of this compound

Caption: The inhibitory specificity of this compound for APE1 and related enzymes.

Studies have shown that this compound inhibits both the AP endonuclease and 3'-5'-exonuclease activities of E. coli exonuclease III, the bacterial homolog of APE1.[3][11] In contrast, it does not inhibit the AP endonuclease activity of endonuclease IV, which, although functionally similar, is structurally distinct from the exonuclease III family.[2][3] Furthermore, this compound shows no significant inhibitory effect on other DNA-interacting enzymes like BamHI restriction endonuclease and topoisomerase I, even at concentrations up to 100 µM.[3][8] This selectivity suggests that this compound is not a general DNA intercalator or a non-specific enzyme inhibitor.

Therapeutic Potential and Future Directions

The ability of this compound to potentiate the cytotoxicity of DNA alkylating agents like temozolomide makes it an attractive candidate for combination cancer therapy.[4][5] Many tumors overexpress APE1, which is associated with resistance to chemotherapy and radiation.[1][2] By inhibiting APE1, this compound can potentially resensitize these tumors to treatment.

However, some challenges remain. While initial studies were promising, the reproducibility of some findings has been questioned, and issues with the compound's solubility and permeability have been noted.[12] Furthermore, the nitro-aromatic feature of this compound may be associated with toxicity, which could limit its clinical utility.[13] Despite these concerns, this compound remains a valuable research tool for probing the function of APE1 and the BER pathway. It also serves as a foundational chemical scaffold for the development of more potent and drug-like APE1 inhibitors for anticancer therapy.[1][12] Future research will likely focus on optimizing the structure of this compound to improve its pharmacological properties and on conducting preclinical animal studies to validate its efficacy and safety in vivo.

References

- 1. Isolation of a small molecule inhibitor of DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Isolation of a small molecule inhibitor of DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. DNA Base Excision Repair Pathway Inhibitor [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Discovery and Initial Characterization of CRT0044876: A Small Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0044876 is a potent and selective small molecule inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a critical enzyme in the DNA base excision repair (BER) pathway.[1][2][3] Discovered through a high-throughput screening of a chemical library, this compound has been identified as a valuable tool for probing APE1 function and as a potential lead compound for the development of anticancer therapies.[1][3] This document provides a comprehensive overview of the discovery, mechanism of action, and initial characterization of this compound, including detailed experimental protocols and quantitative data.

Introduction

The base excision repair (BER) pathway is a crucial cellular mechanism for repairing DNA damage caused by alkylation, oxidation, and deamination.[1][3] A key enzyme in this pathway is Apurinic/Apyrimidinic Endonuclease 1 (APE1), which is responsible for cleaving the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[1][3] APE1 accounts for over 95% of the AP endonuclease activity in human cells and is essential for maintaining genomic integrity.[3]

Overexpression of APE1 has been linked to resistance to radio- and chemotherapy in various cancers, making it an attractive target for anticancer drug development.[1][3] The development of small molecule inhibitors of APE1, such as this compound, offers a promising strategy to enhance the efficacy of existing cancer treatments.[1]

Discovery of this compound

This compound was identified from a screen of a 5,000-compound chemical library using a fluorescence-based high-throughput assay designed to detect inhibitors of APE1's AP endonuclease activity.[1][4] Initial hits were further validated using a gel-based AP site cleavage assay, which confirmed the inhibitory activity of this compound.[1]

Mechanism of Action

This compound is a specific inhibitor of the exonuclease III family of AP endonucleases, which includes human APE1 and its bacterial homolog, exonuclease III.[1][4] It does not inhibit the structurally distinct endonuclease IV family of AP endonucleases.[1][5] this compound inhibits multiple enzymatic activities of APE1, including its:

In silico modeling studies suggest that this compound binds to the active site of APE1.[1][3] By inhibiting APE1, this compound leads to an accumulation of unrepaired AP sites within the DNA of treated cells.[1][3] This accumulation of DNA damage enhances the cytotoxic effects of DNA-damaging agents, such as methyl methanesulfonate (MMS) and the clinical anticancer drug temozolomide.[4]

Quantitative Data

The inhibitory potency of this compound against various APE1 activities has been quantified, as summarized in the table below.

| Enzymatic Activity | Target Enzyme | IC50 Value |

| AP Endonuclease Activity | Purified APE1 | ~3 µM[2] |

| AP Endonuclease Activity | APE1 in HeLa Whole Cell Extract | Inhibitory activity confirmed[1][2] |

| 3'-Phosphoglycolate Diesterase Activity | Purified APE1 | ~5 µM[2] |

| 3'–5'-Exonuclease Activity | Exonuclease III | Inhibitory activity confirmed[1][5] |

| AP Endonuclease Activity | Exonuclease III | Inhibitory activity confirmed[1][5] |

| AP Endonuclease Activity | Endonuclease IV | No inhibitory activity observed[1][5] |

Experimental Protocols

High-Throughput Fluorescence-Based APE1 Inhibition Assay

This assay was utilized for the initial screening of the chemical library to identify potential APE1 inhibitors.[1]

Principle: A dual-labeled DNA probe containing a single AP site is used. The probe is labeled with a fluorophore and a quencher. In the absence of APE1 activity, the probe remains intact, and the fluorescence is quenched. When APE1 cleaves the AP site, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Protocol:

-

Prepare a reaction mixture containing a buffer (e.g., 10 mM Bis-Tris-Propane–HCl, pH 7.0, 10 mM MgCl2, 1 mM DTT), the fluorescently labeled AP-site-containing oligonucleotide substrate, and purified recombinant APE1 enzyme.

-

Add the test compounds from the chemical library to individual wells of a microplate.

-

Initiate the reaction by adding the APE1 enzyme to the wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

-

Calculate the percentage of inhibition for each compound relative to a DMSO control.

Gel-Based AP Site Cleavage Assay

This assay was used to validate the inhibitory activity of this compound and to determine its IC50 value.[1]

Principle: A radiolabeled oligonucleotide substrate containing a single AP site is incubated with APE1 in the presence or absence of the inhibitor. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The extent of cleavage is quantified to determine the inhibitory activity.

Protocol:

-

Synthesize and purify a double-stranded oligonucleotide containing a single AP site. Radiolabel one of the strands (e.g., with 32P at the 5' end).

-

Prepare reaction mixtures in a total volume of 10 µl containing reaction buffer (10 mM Bis-Tris-Propane–HCl, pH 7.0, 10 mM MgCl2, 1 mM DTT), the radiolabeled AP site-containing DNA substrate (0.75 ng), and purified APE1.[1]

-

Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixtures. Ensure the final DMSO concentration is less than 1%.[6]

-

Incubate the reactions at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reactions by adding a loading buffer containing formamide and a tracking dye.

-

Denature the DNA by heating at 95°C for 5 minutes.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled DNA fragments using a phosphorimager.

-

Quantify the intensity of the cleaved and uncleaved DNA bands using software such as ImageQuant.[1]

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces APE1 activity by 50%.[1]

Cellular AP Site Accumulation Assay

This assay measures the level of AP sites in the genomic DNA of cells treated with this compound and a DNA damaging agent.[1]

Principle: An aldehyde reactive probe (ARP) is used to specifically label AP sites in genomic DNA. The amount of incorporated ARP is then quantified to determine the number of AP sites.

Protocol:

-

Culture cells (e.g., HeLa cells) in appropriate media.

-

Treat the cells with a DNA damaging agent (e.g., methyl methanesulfonate) in the presence or absence of this compound for a specified duration.

-

Isolate genomic DNA from the treated cells.

-

Quantify the number of AP sites in the genomic DNA using an aldehyde reactive probe assay kit according to the manufacturer's protocol.[1]

-

Perform all experiments in triplicate for statistical significance.[1]

Signaling Pathways and Experimental Workflows

Base Excision Repair (BER) Pathway and Inhibition by this compound

Caption: The Base Excision Repair pathway and the inhibitory action of this compound on APE1.

Experimental Workflow for this compound Characterization

Caption: The experimental workflow for the discovery and initial characterization of this compound.

Conclusion

This compound is a novel and specific inhibitor of APE1, a key enzyme in the DNA base excision repair pathway. Its discovery and initial characterization have provided a valuable chemical probe for studying APE1 function. Furthermore, its ability to potentiate the cytotoxicity of DNA-damaging agents highlights the therapeutic potential of APE1 inhibition in cancer therapy. Further preclinical development of this compound and its analogs is warranted to explore its full potential as an anticancer agent.

References

- 1. Isolation of a small molecule inhibitor of DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isolation of a small molecule inhibitor of DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The APE1 Inhibitor CRT0044876: A Technical Guide to its Biochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical enzyme in the base excision repair (BER) pathway, responsible for the repair of damaged DNA bases. Its overexpression has been linked to resistance to chemotherapy and radiation in various cancers, making it a compelling target for anticancer drug development. CRT0044876, a potent and selective small molecule inhibitor of APE1, has emerged as a valuable tool for studying APE1 function and as a potential lead compound for therapeutic development. This technical guide provides an in-depth overview of the biochemical properties of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. The base excision repair (BER) pathway is a primary cellular defense mechanism against a wide range of DNA base lesions, including those arising from oxidation and alkylation.[1][2] A key player in this pathway is the apurinic/apyrimidinic endonuclease 1 (APE1), a multifunctional enzyme that accounts for over 95% of the AP endonuclease activity in human cells.[1][2] APE1 is essential for cleaving the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, which are common intermediates in the BER pathway.[1][2] Beyond its role in DNA repair, APE1 also possesses 3'-phosphodiesterase and 3'-phosphatase activities and a redox regulatory function that modulates the activity of various transcription factors.[1][2]

Given its central role in DNA repair and the observation that its overexpression is associated with resistance to cancer therapies, APE1 has become an attractive target for the development of novel anticancer agents.[1][2] this compound, chemically identified as 7-nitro-1H-indole-2-carboxylic acid, is a potent and selective inhibitor of APE1's DNA repair functions.[1][3] This guide details the biochemical characteristics of this compound, providing researchers with the necessary information to utilize this inhibitor in their studies of APE1 and the BER pathway.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the DNA repair activities of APE1. In silico modeling studies suggest that this compound binds to the active site of APE1, thereby blocking its enzymatic functions.[1][2] It is a specific inhibitor of the exonuclease III family of enzymes, to which APE1 belongs, and does not inhibit the activity of endonuclease IV, another AP endonuclease with a different structural fold.[2][4]

The primary inhibitory activities of this compound include:

-

AP Endonuclease Inhibition: this compound potently inhibits the ability of APE1 to cleave the phosphodiester backbone at AP sites.[1][3]

-

3'-Phosphodiesterase and 3'-Phosphatase Inhibition: The inhibitor also blocks the 3'-phosphodiesterase and 3'-phosphatase activities of APE1, which are important for cleaning up 3'-blocking termini at DNA strand breaks.[1][2]

It is important to note that while this compound is a valuable tool for studying the DNA repair functions of APE1, some studies have suggested that it may form colloidal aggregates at higher concentrations, which could lead to non-specific inhibition.[5] Researchers should consider this possibility when interpreting experimental results.

Quantitative Inhibitory Data

The potency of this compound against the different enzymatic activities of APE1 has been quantified through various biochemical assays. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

| Enzymatic Activity | IC50 Value | Reference |

| APE1 AP Endonuclease Activity | ~3 µM (3.06 µM) | [2][3] |

| APE1 3'-Phosphoglycolate Diesterase Activity | ~5 µM | [2][6] |

At non-cytotoxic concentrations, this compound has been shown to potentiate the cytotoxicity of several DNA base-targeting compounds, such as methyl methanesulfonate (MMS) and temozolomide.[7] This potentiation is associated with an accumulation of unrepaired AP sites within cells.[2]

Signaling Pathway and Experimental Workflows

Base Excision Repair Pathway

This compound inhibits a critical step in the Base Excision Repair (BER) pathway. The following diagram illustrates the canonical BER pathway and the point of inhibition by this compound.

Caption: The Base Excision Repair (BER) pathway and the inhibitory action of this compound on APE1.

Experimental Workflow for APE1 Inhibitor Characterization

The following diagram outlines a typical experimental workflow for the identification and characterization of APE1 inhibitors like this compound.

Caption: A general experimental workflow for the screening and characterization of APE1 inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical properties of this compound.

APE1 AP Endonuclease Activity Assay

This assay measures the ability of APE1 to cleave a DNA substrate containing an AP site and the inhibition of this activity by this compound.

-

Materials:

-

Purified recombinant human APE1

-

This compound (dissolved in DMSO)

-

Oligonucleotide substrate containing a single AP site (e.g., a 30-mer with a centrally located tetrahydrofuran (THF) residue to mimic an AP site), fluorescently labeled at the 5' end.

-

Complementary unlabeled oligonucleotide.

-

APE1 reaction buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.

-

Formamide loading buffer: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

-

Denaturing polyacrylamide gel (e.g., 20%)

-

TBE buffer (Tris-borate-EDTA)

-

-

Protocol:

-

Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA substrate with a central AP site mimic.

-

Prepare reaction mixtures in APE1 reaction buffer containing the DNA substrate (e.g., 10 nM).

-

Add varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) to the reaction mixtures. Include a DMSO-only control.

-

Initiate the reaction by adding purified APE1 (e.g., 10 pM).

-

Incubate the reactions at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reactions by adding an equal volume of formamide loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the fluorescently labeled DNA fragments using a gel imager. The cleaved product will be a shorter fragment.

-

Quantify the band intensities to determine the percentage of cleaved substrate and calculate the IC50 value for this compound.

-

APE1 3'-Phosphodiesterase Activity Assay

This assay assesses the ability of this compound to inhibit the removal of a 3'-blocking group by APE1.

-

Materials:

-

Purified recombinant human APE1

-

This compound (dissolved in DMSO)

-

Oligonucleotide substrate with a 3'-phosphoglycolate (3'-PG) group, radiolabeled at the 5' end.

-

APE1 reaction buffer (as above).

-

Formamide loading buffer.

-

Denaturing polyacrylamide gel.

-

-

Protocol:

-

Prepare reaction mixtures in APE1 reaction buffer containing the 5'-radiolabeled 3'-PG substrate (e.g., 25 nM).

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding purified APE1 (e.g., 50 pM).

-

Incubate at 37°C for a specified time (e.g., 15 minutes).

-

Stop the reaction with formamide loading buffer.

-

Denature and separate the products on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled fragments using a phosphorimager. The product of APE1 activity will be a shorter, faster-migrating fragment.

-

Quantify the results to determine the IC50 value.

-

Cellular AP Site Accumulation Assay (Aldehyde Reactive Probe Assay)

This assay quantifies the accumulation of AP sites in the genomic DNA of cells treated with a DNA damaging agent and this compound.

-

Materials:

-

Human cell line (e.g., HeLa or HT1080).

-

DNA damaging agent (e.g., Methyl methanesulfonate - MMS).

-

This compound.

-

Aldehyde Reactive Probe (ARP) reagent.

-

Genomic DNA isolation kit.

-

Slot blot apparatus.

-

Streptavidin-HRP conjugate.

-

Chemiluminescent substrate.

-

-

Protocol:

-

Seed cells and allow them to attach overnight.

-

Treat cells with a DNA damaging agent (e.g., 100 µM MMS) in the presence or absence of this compound (e.g., 50 µM) for a specified time (e.g., 2 hours).

-

Isolate genomic DNA from the treated cells.

-

Quantify the DNA concentration.

-

Label the AP sites in the genomic DNA by incubating with ARP reagent according to the manufacturer's instructions.

-

Denature the DNA and apply it to a nylon membrane using a slot blot apparatus.

-

Block the membrane and probe with streptavidin-HRP conjugate.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the signal intensity to determine the relative number of AP sites.

-

Clonogenic Survival Assay

This assay determines the ability of this compound to potentiate the cytotoxicity of DNA damaging agents.

-

Materials:

-

Human cancer cell line (e.g., HT1080).

-

Complete cell culture medium.

-

DNA damaging agent (e.g., MMS or temozolomide).

-

This compound.

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol).

-

-

Protocol:

-

Seed a low number of cells (e.g., 200-1000 cells per well in a 6-well plate) and allow them to attach overnight.

-

Treat the cells with increasing concentrations of the DNA damaging agent, with or without a fixed, non-toxic concentration of this compound (e.g., 50 µM).

-

Incubate the cells for a period sufficient for colony formation (e.g., 10-14 days), changing the medium as needed.

-

Wash the colonies with PBS.

-

Fix the colonies with a solution like methanol or a methanol/acetic acid mixture.

-

Stain the colonies with crystal violet solution.

-

Wash away the excess stain with water and allow the plates to dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

-

Conclusion

This compound is a well-characterized and valuable biochemical tool for the study of APE1 and the base excision repair pathway. Its potent and selective inhibition of APE1's DNA repair functions allows for the investigation of the cellular consequences of BER deficiency. The data and protocols presented in this technical guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies, from basic biochemical characterization to cellular assays. Further research and development of APE1 inhibitors, building on the foundation laid by compounds like this compound, hold promise for the development of novel cancer therapeutics that can overcome resistance to conventional DNA damaging agents.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Isolation of a small molecule inhibitor of DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Base excision repair - Wikipedia [en.wikipedia.org]

- 6. Complexities of the DNA Base Excision Repair Pathway for Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of CRT0044876 in Potentiating DNA Damaging Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0044876, a small molecule inhibitor of Apurinic/apyrimidinic endonuclease 1 (APE1), has emerged as a significant agent in the study of DNA repair mechanisms and cancer therapy. APE1 is a critical enzyme in the Base Excision Repair (BER) pathway, responsible for repairing a majority of spontaneous and induced DNA lesions. By inhibiting APE1, this compound disrupts the repair of DNA damage, thereby potentiating the cytotoxic effects of various DNA damaging agents. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes key quantitative data on its potentiation effects, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Base Excision Repair Pathway and APE1

The Base Excision Repair (BER) pathway is a primary cellular defense mechanism against DNA damage caused by endogenous and exogenous agents, such as reactive oxygen species and alkylating agents.[1][2][3] This pathway is essential for maintaining genomic integrity. A key enzyme in this pathway is APE1, which accounts for over 95% of the AP endonuclease activity in human cells.[1][3] APE1 processes apurinic/apyrimidinic (AP) sites, which are common and cytotoxic DNA lesions.[1][4] Beyond its role in AP site incision, APE1 also possesses 3'-phosphodiesterase and 3'-phosphatase activities, further highlighting its central role in DNA repair.[1][3] Overexpression of APE1 has been linked to resistance to radio- and chemotherapy in various cancers, making it an attractive target for anticancer drug development.[1][2][3]

This compound: A Potent and Selective APE1 Inhibitor

This compound (7-nitro-1H-indole-2-carboxylic acid) has been identified as a potent and selective inhibitor of APE1.[1][3] It specifically targets the exonuclease III family of enzymes, to which APE1 belongs, without inhibiting other endonucleases like endonuclease IV.[1][2][5]

Mechanism of Action

This compound inhibits multiple enzymatic activities of APE1, including its AP endonuclease, 3'-phosphodiesterase, and 3'-phosphatase functions.[1][3][6] The inhibition of APE1 by this compound leads to an accumulation of unrepaired AP sites within the DNA of cells treated with DNA damaging agents.[1][3] This accumulation of damage overwhelms the cell's repair capacity, ultimately leading to cell cycle arrest and apoptosis.[6] In silico modeling studies suggest that this compound binds to the active site of APE1.[1] However, it is important to note that some studies have raised questions about the reproducibility and specificity of this compound, suggesting it may form colloidal aggregates and that its binding site could be distal to the active site.[4][7]

Quantitative Data on Potentiation of DNA Damaging Agents

This compound has been shown to be non-toxic to various human cell lines at concentrations that effectively potentiate the cytotoxicity of DNA alkylating agents.[1][8] The following tables summarize the key quantitative findings from published studies.

| Parameter | Value | Enzyme/Assay | Reference |

| IC50 | ~3 µM | APE1 AP endonuclease activity | [1][2][6][9] |

| IC50 | ~5 µM | APE1 3'-phosphoglycolate diesterase activity | [2][9] |

| IC50 | 3-11 µM | APE1 | [10] |

Table 1: Inhibitory Concentrations of this compound against APE1.

| Cell Line | DNA Damaging Agent | This compound Concentration | Effect | Reference |

| HT1080 | 500 µM MMS | 200 µM | 99% cell killing | [8] |

| HeLa | MMS | Not specified | Similar potentiation to HT1080 | [8] |

| MDA-MB-231 | MMS | Not specified | Similar potentiation to HT1080 | [8] |

| SF767 Glioblastoma | MMS, Temozolomide | Not specified | Potentiates cytotoxicity | [4] |

| HCT116 | H2O2 | 600 µM | Increased cell killing | [11] |

Table 2: Potentiation of DNA Damaging Agents by this compound in Various Cell Lines.

Experimental Protocols

AP Site Cleavage Assay

This assay is used to determine the inhibitory effect of this compound on the endonuclease activity of APE1.

Methodology:

-

Reaction Mixture Preparation: A 10 µl reaction is set up containing BER buffer (40 mM HEPES-KOH pH 7.8, 5 mM MgCl₂, 0.5 mM DTT, 0.1 mM EDTA), purified APE1 protein (final concentration of 3.3 nM), and 0.75 ng of a radiolabeled double-stranded oligonucleotide containing a reduced AP site.[6]

-

Inhibitor Addition: this compound is added to the reaction mixture at concentrations ranging from 0.1 to 100 µM.[6]

-

Incubation: The mixture is incubated at 37°C for 1 hour to allow for the enzymatic reaction.[6]

-

Reaction Termination: The reaction is stopped by adding 1 µl of stop buffer (50% glycerol, 10 mM Tris-HCl, 1 mM EDTA, 0.1% bromophenol blue, and 0.1% xylene cyanol).[6]

-

Denaturation: The samples are denatured by heating at 90-100°C for 2 minutes.[6]

-

Gel Electrophoresis: The samples are run on a 15% TBE Criterion™ Pre-Cast Gel at a constant current of 30 mA for 30 minutes.[6]

-

Visualization and Quantification: The radiolabeled substrate and cleavage products are visualized using a phosphorimager. The bands are quantified using software like ImageQuant, and the IC₅₀ value is calculated as the concentration of the inhibitor that reduces APE1 activity by 50%.[6]

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound in combination with a DNA damaging agent on the ability of single cells to form colonies.

Methodology:

-

Cell Seeding: 500 cells (e.g., HT1080 fibrosarcoma cells) are seeded into 10 cm tissue culture dishes.[6]

-

Treatment: The cells are treated with the DNA damaging agent (e.g., MMS) alone or in combination with various concentrations of this compound.[6][8]

-

Incubation: The cultures are maintained in a humidified incubator at 37°C with 5% CO₂ for 7-10 days, allowing for colony formation.[6]

-

Fixation: The colonies are fixed with a solution of 75% (v/v) methanol and 25% (v/v) acetic acid for 30 minutes.[6]

-

Staining: The fixed colonies are stained with 1 mg/ml crystal violet in distilled water for 4 hours at room temperature.[6]

-

Colony Counting: Visible colonies are counted using a colony counter.[6]

-

Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated plates to that in the untreated control plates.

Conclusion and Future Directions

This compound is a valuable research tool for probing the function of APE1 in the BER pathway. Its ability to potentiate the cytotoxic effects of DNA damaging agents highlights the potential of targeting APE1 as a therapeutic strategy in oncology. By inhibiting APE1, this compound can sensitize cancer cells to conventional chemotherapeutic agents, potentially overcoming drug resistance.

Future research should focus on clarifying the precise binding site and mechanism of inhibition of this compound to address the existing controversies. Furthermore, the development of more potent and specific second-generation APE1 inhibitors, with improved pharmacological properties, is warranted. Ultimately, preclinical and clinical studies are necessary to evaluate the therapeutic efficacy of APE1 inhibition in combination with DNA damaging agents in a clinical setting. The in-depth understanding of the role of molecules like this compound is a critical step towards the development of novel and effective cancer therapies.

References

- 1. Isolation of a small molecule inhibitor of DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isolation of a small molecule inhibitor of DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

In Silico Modeling of CRT0044876 Binding to APE1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing the most common form of DNA damage, the abasic site.[1] Its multifaceted role in DNA repair and redox signaling has made it a compelling target for anticancer therapies.[2][3] Overexpression of APE1 has been linked to resistance to chemotherapy and radiation in various cancers.[4][5] Consequently, the development of small molecule inhibitors of APE1 is a promising strategy to enhance the efficacy of DNA-damaging agents.[6]

One such inhibitor is CRT0044876 (7-nitro-1H-indole-2-carboxylic acid), a potent and selective inhibitor of APE1.[7][8] this compound has been shown to inhibit the AP endonuclease, 3'-phosphodiesterase, and 3'-phosphatase activities of APE1, with an IC50 value of approximately 3 µM.[8][9][10] This technical guide provides an in-depth overview of the in silico modeling of this compound binding to APE1, alongside detailed experimental protocols for its characterization.

In Silico Modeling of this compound Binding to APE1

Early in silico modeling studies were instrumental in elucidating the potential binding mode of this compound to APE1. These studies suggested that the inhibitor binds to the active site of the enzyme.[5][9] However, more recent biophysical data, including NMR and X-ray crystallography, have indicated that this compound may bind to a distal pocket and that its inhibitory effect could be influenced by the formation of colloidal aggregates.[8] This guide will focus on the initial, pioneering in silico work that laid the foundation for understanding this interaction.

Molecular Docking Protocol

The following protocol is a synthesis of the methodology described by Madhusudan et al. (2005), which utilized Autodock3 for the molecular docking of this compound to APE1.[4]

1. Protein Preparation:

-

Selection of Crystal Structures: Two X-ray crystal structures of human APE1 were selected from the Protein Data Bank (PDB):

-

Structure Cleanup:

-

All crystallographic water molecules were removed.

-

In the case of 1DE9, the DNA molecule and protein chain B were removed.

-

All heteroatoms (HETAM groups) were removed, with the exception of the catalytic metal ion (Mn in 1DE9, which was renamed to Zn for the calculations).[4]

-

-

Addition of Missing Atoms: Missing sidechain heavy atoms were manually added using molecular modeling software such as Sybyl 6.9.[4]

2. Ligand Preparation:

-

The 3D structure of this compound (7-nitro-1H-indole-2-carboxylic acid) was generated and optimized using standard computational chemistry software.

3. Docking with Autodock3:

-

Grid Map Generation: A grid box was defined around the active site of APE1.

-

Docking Simulation: Autodock3 was used to perform the docking calculations. A total of 100 docking runs were performed for each of the two APE1 structures.[4]

-

Clustering of Results: The resulting 100 docked conformations were clustered based on a root-mean-square deviation (RMSD) cutoff of 1.0 Å.[4] This allows for the identification of the most favorable and frequently occurring binding poses.

Logical Workflow for In Silico Modeling

References

- 1. Isolation of a small molecule inhibitor of DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of New Potential APE1 Inhibitors by Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of a small molecule inhibitor of DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-time monitoring AP site incision caused by APE1 using a modified hybridization probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scholar.gist.ac.kr [scholar.gist.ac.kr]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Cellular Pathways Affected by CRT0044876 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0044876 is a potent and selective small-molecule inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a critical enzyme in the Base Excision Repair (BER) pathway. By targeting APE1, this compound disrupts the cellular capacity to repair DNA base damage, a hallmark of many cancers and a consequence of various cancer therapies. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment, with a focus on its mechanism of action, experimental validation, and its potential as a synergistic agent in cancer therapy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction: The Base Excision Repair Pathway and the Role of APE1

The Base Excision Repair (BER) pathway is a fundamental DNA repair mechanism that corrects single-base DNA lesions arising from endogenous metabolic processes and exposure to exogenous DNA damaging agents.[1][2] These lesions include oxidized, alkylated, or deaminated bases. The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site.[2]

APE1, also known as HAP1 or Ref-1, is the major AP endonuclease in human cells, responsible for over 95% of the total AP endonuclease activity.[1][2] It plays a central role in the BER pathway by incising the phosphodiester backbone immediately 5' to the AP site, generating a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) terminus.[2] This action is crucial for the subsequent steps of DNA synthesis and ligation to complete the repair process. Beyond its endonuclease function, APE1 also possesses 3'-phosphodiesterase and 3'-phosphatase activities, which are important for cleaning up 3'-blocked DNA ends that can arise from oxidative damage.[1][2]

Given its critical role in DNA repair, APE1 is a compelling target for anticancer therapies. Many cancer cells exhibit elevated levels of APE1, which can contribute to resistance to chemotherapy and radiotherapy.[1][3] Inhibition of APE1 is therefore hypothesized to sensitize cancer cells to DNA-damaging agents.

Mechanism of Action of this compound

This compound, with the chemical name 7-nitro-1H-indole-2-carboxylic acid, has been identified as a potent and selective inhibitor of APE1.[1][4] It specifically targets the enzymatic functions of APE1, thereby disrupting the BER pathway.

Inhibition of APE1 Enzymatic Activities

This compound has been shown to inhibit multiple enzymatic activities of APE1:

-

AP Endonuclease Activity: this compound inhibits the primary function of APE1, which is the cleavage of the phosphodiester backbone at AP sites.[1][2]

-

3'-Phosphodiesterase Activity: The compound also inhibits the ability of APE1 to remove 3'-phosphoglycolate (3'-PG) ends from damaged DNA.[2][5]

-

3'-Phosphatase Activity: this compound further impedes the 3'-phosphatase activity of APE1.[1][2]

In silico modeling studies suggest that this compound binds to the active site of APE1, thereby preventing its interaction with DNA and subsequent catalytic activity.[1][2]

Cellular Consequences of APE1 Inhibition

The inhibition of APE1 by this compound leads to several key cellular consequences:

-

Accumulation of Unrepaired AP Sites: Treatment of cells with this compound, particularly in combination with DNA damaging agents, leads to a significant accumulation of unrepaired AP sites.[2] These AP sites are highly cytotoxic and mutagenic if left unrepaired.

-

Potentiation of Cytotoxicity of DNA Damaging Agents: By compromising the BER pathway, this compound enhances the cytotoxic effects of various DNA base-targeting compounds, including the alkylating agents methyl methanesulfonate (MMS) and temozolomide (TMZ).[2][6] This synergistic effect is a cornerstone of its therapeutic potential.

The following diagram illustrates the central role of APE1 in the Base Excision Repair pathway and the point of inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isolation of a small molecule inhibitor of DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of a small molecule inhibitor of DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of CRT0044876 in Cancer Therapy: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0044876, also known as 7-nitro-1H-indole-2-carboxylic acid, has emerged as a significant small molecule inhibitor in the landscape of cancer therapy research. This technical guide provides an in-depth overview of the core findings from early-stage, preclinical research on this compound. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, quantitative efficacy, and the experimental methodologies used in its initial characterization.

Core Mechanism of Action: Targeting APE1 in the Base Excision Repair Pathway

This compound is a potent and selective inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a critical enzyme in the DNA Base Excision Repair (BER) pathway.[1][2][3][4][5] The BER pathway is the primary cellular mechanism for repairing DNA damage caused by alkylation and oxidation.[2][3][5] APE1 is responsible for incising the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[3][6] By inhibiting APE1, this compound effectively blocks the BER pathway, leading to an accumulation of unrepaired AP sites within the cell.[3][4] This accumulation of DNA damage can trigger cell cycle arrest and ultimately lead to cell death.[7]

The inhibitory action of this compound is specific to the exonuclease III family of enzymes, to which APE1 belongs.[1][3][4][5] It has been shown to inhibit multiple enzymatic activities of APE1, including its AP endonuclease, 3'-phosphodiesterase, and 3'-phosphatase functions.[1][2][3][4] Notably, it does not inhibit the structurally distinct E. coli AP endonuclease, endonuclease IV, nor does it have significant effects on other enzymes like BamHI restriction endonuclease or topoisomerase I at concentrations up to 100 μM.[1][3][5]

A key therapeutic strategy involving this compound is its use in combination with DNA-damaging agents. At non-toxic concentrations, this compound has been shown to potentiate the cytotoxicity of several chemotherapeutic agents that induce DNA base damage, such as methyl methanesulfonate (MMS) and temozolomide.[3][8] This synergistic effect is achieved by preventing the repair of drug-induced DNA lesions, thereby enhancing their lethal impact on cancer cells.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on this compound.

| Parameter | Value | Enzyme/Activity | Reference |

| IC50 | ~3 µM | APE1 AP endonuclease activity | [1][2][5][7] |

| IC50 | 3.06 µM | APE1 AP endonuclease activity | [3] |

| IC50 | ~5 µM | APE1 3'-phosphoglycolate diesterase activity | [1][2][5] |

| IC50 | 3-11 µM | Ape-1 | [9] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Agent | This compound Concentration | Effect | Reference |

| HT1080 | MMS | Non-toxic concentrations | Potentiates cytotoxicity, leads to a synergistic increase in AP sites | [1][3] |

| HT1080 | hmdUrd | Non-toxic concentrations | Strong potentiation of cytotoxicity | [1] |

| HCT116 | - | 600 µmol/L (at acidic pHe) | Inhibits cell proliferation | [10] |

| U251 | - | 600 µmol/L (at acidic pHe) | Inhibits cell proliferation | [10] |

| Various | DNA damaging agents | Non-toxic concentrations | Potentiates cytotoxicity | [3] |

| SF767 Glioblastoma | MMS, Temozolomide | - | Potentiates cytotoxicity | [8] |

Table 2: Cellular Effects of this compound in Combination with DNA Damaging Agents

Experimental Protocols

APE1 Inhibition Assay (AP Site Cleavage Assay)

This assay is fundamental to determining the inhibitory activity of this compound on the endonuclease function of APE1.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing 40 mM HEPES–KOH (pH 7.8), 5 mM MgCl₂, 0.5 mM DTT, and 0.1 mM EDTA is prepared.[7]

-

Enzyme and Substrate: Purified APE1 protein (final concentration of 3.3 nM) and a radiolabeled, double-stranded oligonucleotide containing a reduced AP site (0.75 ng) are added to the reaction buffer.[7]

-

Inhibitor Addition: this compound is added at concentrations ranging from 0.1 to 100 µM to assess its dose-dependent inhibitory effect.[7]

-

Incubation: The reaction mixture is incubated at 37°C for 1 hour.[7]

-

Reaction Termination: The reaction is stopped by adding a stop buffer (50% glycerol, 10 mM Tris–HCl, 1 mM EDTA, 0.1% bromophenol blue, and 0.1% Xylene cyanol).[7]

-

Denaturation and Electrophoresis: The samples are denatured at 90–100°C for 2 minutes and then run on a 15% TBE Criterion™ Pre-Cast Gel.[7]

-

Visualization and Quantification: The radiolabeled substrate and cleavage products are visualized using a phosphorImager. The bands are quantified using software like ImageQuant to determine the percentage of APE1 activity inhibition.[3][7]

-

IC50 Calculation: The IC50 value, the concentration of the inhibitor that reduces APE1 activity to 50% of the control, is calculated from the dose-response curve.[3][7]

Clonogenic Survival Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to form colonies, a measure of cytotoxicity.

Methodology:

-

Cell Seeding: HT1080 fibrosarcoma cells, with a plating efficiency of ≥60%, are seeded in 10 cm tissue culture dishes at a density of 500 cells per dish.[7]

-

Treatment: Various concentrations of this compound (e.g., 100–500 µM) are added to the RPMI medium, which is supplemented with 10% fetal bovine serum and other necessary components.[7] For combination studies, DNA damaging agents are added with or without the inhibitor.

-

Incubation: The cultures are maintained in a humidified incubator at 37°C in a 5% CO₂ atmosphere for 7-10 days to allow for colony formation.[7]

-

Colony Fixation and Staining: The colonies are fixed with a solution of 75% (v/v) methanol and 25% (v/v) acetic acid for 30 minutes. Subsequently, they are stained with 1 mg/ml crystal violet in distilled water for 4 hours at room temperature.[7]

-

Colony Counting: The number of visible colonies is counted using a colony counter.[7] The survival fraction is then calculated relative to the untreated control.

AP Site Accumulation Assay

This assay quantifies the level of unrepaired AP sites in the genomic DNA of cells treated with this compound.

Methodology:

-

Cell Treatment: Cells are treated with this compound alone, a DNA damaging agent (e.g., MMS) alone, or a combination of both.[3]

-

Genomic DNA Isolation: Genomic DNA is extracted from the treated and untreated cells.

-

AP Site Quantification: The number of AP sites is determined using an aldehyde reactive probe assay kit, following the manufacturer's protocol.[3] This typically involves the probe binding to the aldehyde group present at the open-ring form of an AP site.

-

Data Analysis: The number of AP sites per a certain number of base pairs (e.g., 100,000 bp) is calculated and compared across different treatment groups.[11] All experiments are typically performed in triplicate.[3]

Visualizations

Figure 1: Signaling pathway of the Base Excision Repair (BER) process and the inhibitory action of this compound on APE1.

Figure 2: Experimental workflow for the APE1 AP Site Cleavage Assay.

Figure 3: Experimental workflow for the Clonogenic Survival Assay.

Conclusion and Future Directions